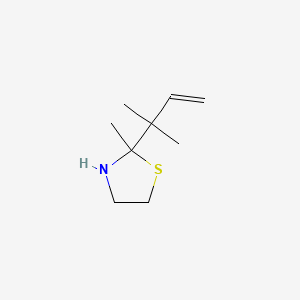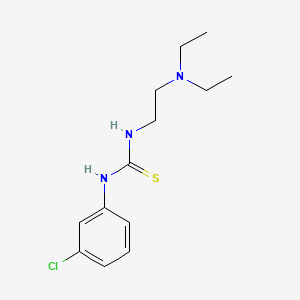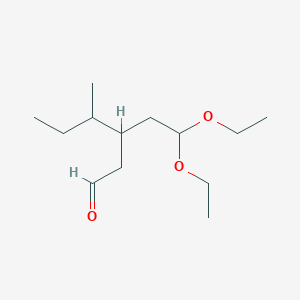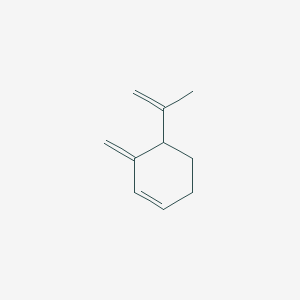![molecular formula C14H9ClN2O B14450509 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine CAS No. 79232-84-1](/img/structure/B14450509.png)
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is a chemical compound with the molecular formula C14H9ClN2O. It is a member of the pyridazine family, characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a naphthalen-2-yloxy group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine typically involves the reaction of 3-chloropyridazine with 2-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-[(naphthalen-2-yl)oxy]pyridazine derivative.
科学研究应用
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a methoxy group instead of the naphthalen-2-yloxy group.
3-Chloro-6-phenoxypyridazine: Similar but with a phenoxy group instead of the naphthalen-2-yloxy group.
3-Chloro-6-(2-thienyl)pyridazine: Similar but with a thienyl group instead of the naphthalen-2-yloxy group.
Uniqueness
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields .
属性
CAS 编号 |
79232-84-1 |
|---|---|
分子式 |
C14H9ClN2O |
分子量 |
256.68 g/mol |
IUPAC 名称 |
3-chloro-6-naphthalen-2-yloxypyridazine |
InChI |
InChI=1S/C14H9ClN2O/c15-13-7-8-14(17-16-13)18-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |
InChI 键 |
FGDSBPPEBXZROX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NN=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
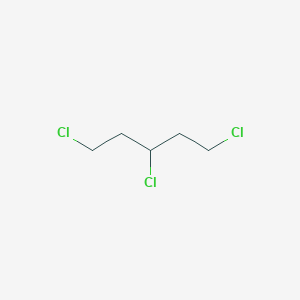
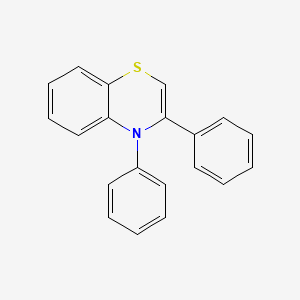
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
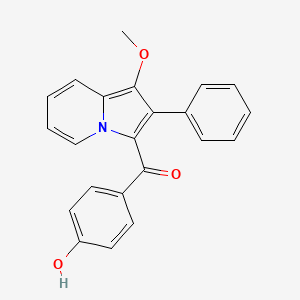
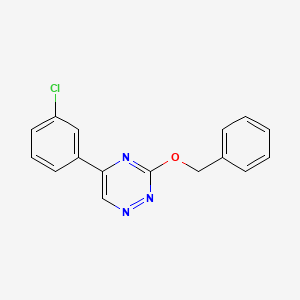
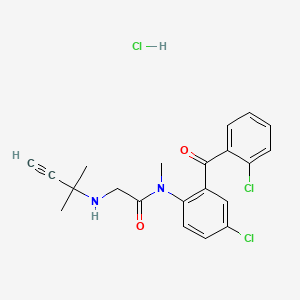
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
